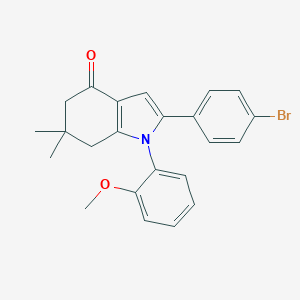
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure It features a bromophenyl group, a methoxyphenyl group, and a tetrahydroindolone core
准备方法
The synthesis of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling with the tetrahydroindolone core. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can form specific interactions with these targets, while the tetrahydroindolone core provides structural stability. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar compounds to 2-(4-BROMOPHENYL)-1-(2-METHOXYPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:
2-(4-chlorophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and interactions.
2-(4-bromophenyl)-1-(2-hydroxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capabilities.
2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ol: The hydroxyl group in place of the ketone can alter the compound’s chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.
属性
分子式 |
C23H22BrNO2 |
|---|---|
分子量 |
424.3g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1-(2-methoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H22BrNO2/c1-23(2)13-20-17(21(26)14-23)12-19(15-8-10-16(24)11-9-15)25(20)18-6-4-5-7-22(18)27-3/h4-12H,13-14H2,1-3H3 |
InChI 键 |
XPNWTMFHRKDGLM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-Bromo-3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413184.png)
![N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide](/img/structure/B413186.png)
![2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413187.png)
![5,7-dibromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]indol-2-one](/img/structure/B413189.png)
![4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-[7-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine](/img/structure/B413193.png)
![1-{[(3-Chlorophenyl)imino]methyl}-6-nitro-2-naphthol](/img/structure/B413194.png)
![2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
![4-Bromo-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413197.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413198.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)
![methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B413202.png)
![Ethyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413203.png)
![N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide](/img/structure/B413207.png)
